Differential Nitrogen-Sparing Efficacy: Calcium α-Ketoisoleucinate Versus Calcium α-Ketoisocaproate and α-Ketovaline in Uremic Patients
In a clinical nitrogen balance study of chronic uremic patients receiving a virtually protein-free diet with glycine as the nitrogen source, the combination of BCKA calcium salts demonstrated differential dosing requirements by individual ketoacid: 3.80 g/day of 2-oxoisocaproate (leucine analogue), 2.73 g/day of 2-oxo-3-methylvalerate (isoleucine analogue; target compound), and 2.70 g/day of 2-oxoisovalerate (valine analogue) were administered alongside a hydroxy-analogue of methionine [1]. This unequal dosing regimen—with the target compound administered at a dose 28% lower than the leucine analogue—reflects the distinct nitrogen-sparing contribution of each BCKA to achieving a positive nitrogen balance [1].
| Evidence Dimension | Daily therapeutic dosage required to achieve positive nitrogen balance in uremic patients |
|---|---|
| Target Compound Data | 2.73 g/day (Calcium 2-oxo-3-methylvalerate) |
| Comparator Or Baseline | Calcium 2-oxoisocaproate (leucine analogue): 3.80 g/day; Calcium 2-oxoisovalerate (valine analogue): 2.70 g/day |
| Quantified Difference | Target compound dosage is 28% lower than calcium 2-oxoisocaproate; 1% higher than calcium 2-oxoisovalerate |
| Conditions | Chronic uremic patients (n=5) receiving glycine-based virtually protein-free diet; treatment duration 5-7 days; nitrogen balance measured |
Why This Matters
The distinct dosing requirement for each BCKA calcium salt reflects their non-interchangeable metabolic contributions to nitrogen sparing, directly informing formulation decisions for CKD nutritional products and procurement specifications for individual BCKA salts.
- [1] Walser M, et al. Nitrogen balance of uremic patients receiving branched-chain ketoacids and the hydroxy-analogue of methionine as substitutes for the respective amino acids. Clinical Nephrology. 1977;8(2):341-344. PMID: 891047. View Source
